molecular formula C9H10BrNO2 B112405 (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid CAS No. 275826-35-2

(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid

Cat. No. B112405
M. Wt: 244.08 g/mol
InChI Key: RLYAXKJHJUXZOT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid” is a compound that contains an amino group and a bromophenyl group attached to a propionic acid backbone. The (S) denotes the stereochemistry of the compound, indicating that it is the “left-handed” isomer of this particular molecule .

Scientific Research Applications

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including those related to phenyl-propionic acids, have received significant attention in medicinal research for their antitumor properties. These compounds' structural flexibility allows for various chemical modifications, potentially influencing their biological activity against cancer cells. Research highlights the underutilized potential of cinnamoyl derivatives in cancer treatment, despite their long medicinal tradition dating back to 1905. The synthesis and biological evaluation of various cinnamoyl acids and derivatives underscore their promising anticancer efficacy, suggesting a potential area of application for related compounds like (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Role in Metabolic and Microbial Pathways

The metabolic pathways involving aromatic amino acids and their microbial metabolites have implications for various diseases, including non-alcoholic fatty liver disease (NAFLD). The microbial metabolism of aromatic amino acids, such as phenylalanine, produces metabolites that can both positively and negatively impact NAFLD pathophysiology, including effects on lipogenesis, inflammation, and liver function. This suggests a potential research application for (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in studying metabolic diseases and the microbiota-gut-liver axis (Shcherbakova, Sall, Sitkin, Vakhitov, & Demyanova, 2020).

Biomedical and Biochemical Applications

Amino acids and their derivatives play crucial roles in developing sensors and biosensors for biomedical applications. The synthesis and function of electrochemical sensors and biosensors utilizing conducting polymers and molecularly imprinted polymers for the detection of amino acids demonstrate the broad utility of amino acid derivatives in bioanalytical chemistry. This indicates potential applications for (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in the development of analytical tools for biomedical research (Dinu & Apetrei, 2022).

properties

IUPAC Name

(3S)-3-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYAXKJHJUXZOT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid

CAS RN

275826-35-2
Record name 275826-35-2
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